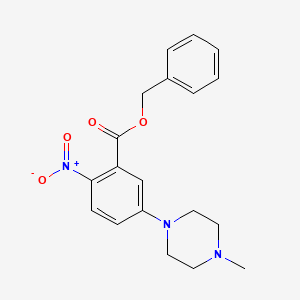
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol is a fluorinated organic compound with a complex structure It is characterized by the presence of hexafluoro groups and an iodine-substituted methylphenyl group
Métodos De Preparación
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol typically involves multiple steps. One common method includes the reaction of hexafluoroacetone with 4-iodo-2-methylphenyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the development of imaging agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol involves its interaction with specific molecular targets. The hexafluoro groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1,1,1,3,3,3-Hexafluoro-2-(4-iodo-2-methylphenyl)-2-propanol can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol: Lacks the iodine and methyl groups, resulting in different chemical properties and reactivity.
1,1,1,3,3,3-Hexafluoro-2-(4-bromo-2-methylphenyl)-2-propanol: Contains a bromine atom instead of iodine, leading to variations in reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-(4-chloro-2-methylphenyl)-2-propanol:
Propiedades
Fórmula molecular |
C10H7F6IO |
|---|---|
Peso molecular |
384.06 g/mol |
Nombre IUPAC |
1,1,1,3,3,3-hexafluoro-2-(4-iodo-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H7F6IO/c1-5-4-6(17)2-3-7(5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3 |
Clave InChI |
XISVTTBXNMVYFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


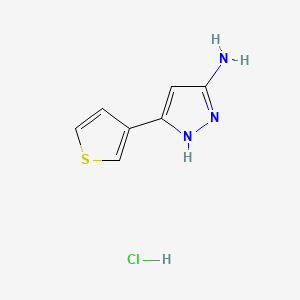
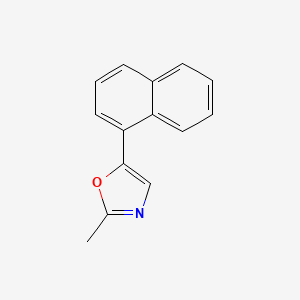
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13709726.png)
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)
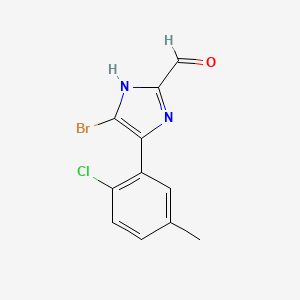
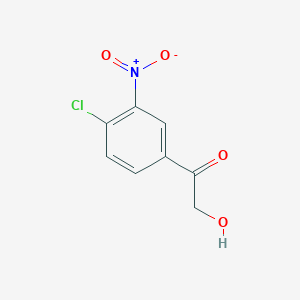
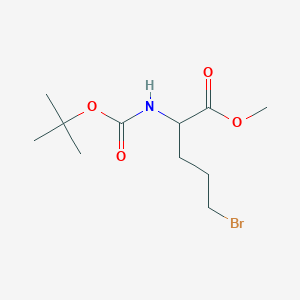
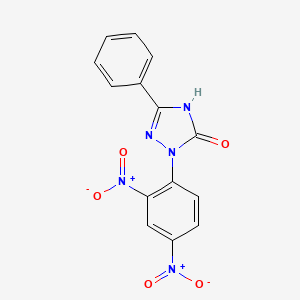
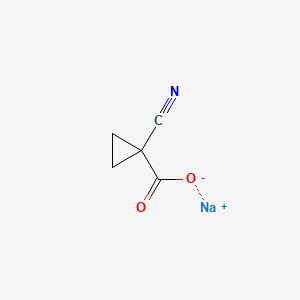
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)


